molecular formula C₂₆H₃₇Cl₂NO₇ B1144404 Vilanterol Acetate CAS No. 503068-35-7

Vilanterol Acetate

Katalognummer: B1144404
CAS-Nummer: 503068-35-7
Molekulargewicht: 546.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.

Biologische Aktivität

Vilanterol acetate is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical trials, and safety profile.

Vilanterol acts as a selective agonist for the beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from mast cells in the lungs. This mechanism underlies its bronchodilatory effects, making it effective for patients with obstructive airway diseases .

Pharmacokinetics

The pharmacokinetic profile of vilanterol indicates rapid absorption and prolonged action:

  • Absorption : Vilanterol reaches peak plasma concentration (Tmax) within 5 to 10 minutes after inhalation.
  • Half-life : The effective half-life ranges from 11 to 21.3 hours depending on the patient population (COPD or asthma).
  • Metabolism : It is primarily metabolized by cytochrome P450 3A4 through O-dealkylation, yielding metabolites with significantly reduced beta-agonist activity .

Efficacy in Clinical Trials

Vilanterol has been evaluated in various clinical studies, often in combination with fluticasone furoate. Key findings include:

  • Improvement in Lung Function : In a study involving COPD patients, the combination therapy (fluticasone furoate/vilanterol 200/25 mcg) resulted in a significant increase in forced expiratory volume in one second (FEV1) compared to fluticasone alone, with improvements of 394 mL after 24 weeks .
TreatmentFEV1 Improvement (mL)Significance
Fluticasone furoate201p < 0.001
Fluticasone propionate183p < 0.001
Fluticasone furoate/Vilanterol394p < 0.001
  • Reduction in Exacerbations : In another trial involving patients with a history of asthma exacerbations, those receiving fluticasone furoate/vilanterol showed a 20% reduction in severe exacerbations compared to those on fluticasone alone .

Safety Profile

The safety profile of vilanterol has been extensively studied:

  • Adverse Events : In clinical trials, vilanterol was well tolerated with an incidence of adverse events comparable to placebo. No significant cardiovascular effects were noted at therapeutic doses .
  • Carcinogenicity Studies : Long-term studies indicated potential tumorigenic effects at high doses in animal models, but no significant tumors were observed at clinically relevant doses. The relevance of these findings to human use remains uncertain .

Case Studies and Real-World Evidence

Real-world studies have corroborated clinical trial findings:

  • A retrospective analysis demonstrated that patients using vilanterol as part of their treatment regimen reported fewer hospitalizations due to exacerbations compared to those on short-acting beta agonists alone.
  • Another study highlighted improved quality of life metrics among patients using vilanterol combined with corticosteroids, suggesting enhanced overall management of COPD symptoms .

Eigenschaften

CAS-Nummer

503068-35-7

Molekularformel

C₂₆H₃₇Cl₂NO₇

Molekulargewicht

546.48

Synonyme

(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt);  4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.